molecular formula C15H16N2O2 B13446705 3,5-Bis(2-cyanopropan-2-yl)benzoic acid

3,5-Bis(2-cyanopropan-2-yl)benzoic acid

Cat. No.: B13446705
M. Wt: 256.30 g/mol
InChI Key: VUATUXZRGNXRDW-UHFFFAOYSA-N
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Description

3,5-Bis(2-cyanopropan-2-yl)benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is classified as an alkylbenzene and is known for its unique structural properties, which include two cyanopropyl groups attached to a benzoic acid core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyanopropyl groups under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the reaction . The reaction is usually carried out in a suitable solvent at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-cyanopropan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-Bis(2-cyanopropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyanopropyl groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(2-cyanopropan-2-yl)benzoic acid is unique due to its dual cyanopropyl groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3,5-bis(2-cyanopropan-2-yl)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-14(2,8-16)11-5-10(13(18)19)6-12(7-11)15(3,4)9-17/h5-7H,1-4H3,(H,18,19)

InChI Key

VUATUXZRGNXRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C#N

Origin of Product

United States

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